molecular formula C13H9ClN4O2 B13844211 2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid

2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid

Cat. No.: B13844211
M. Wt: 288.69 g/mol
InChI Key: YWDBWKFQBQWVKQ-UHFFFAOYSA-N
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Description

2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a pyrazine ring and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrazine ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling, using appropriate pyrazine derivatives.

    Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects like reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

2-[6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C13H9ClN4O2/c14-7-1-9-10(5-17-13(9)16-3-7)11-6-15-4-8(18-11)2-12(19)20/h1,3-6H,2H2,(H,16,17)(H,19,20)

InChI Key

YWDBWKFQBQWVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=NC(=CN=C3)CC(=O)O)Cl

Origin of Product

United States

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